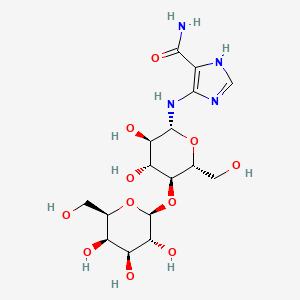
5-Aminoimidazole-4-carboxamide Lactose Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoimidazole-4-carboxamide Lactose Adduct: is a compound that is a lactose adduct of 5-Aminoimidazole-4-carboxamide. This compound is primarily used in scientific research and development, particularly in the fields of chemistry and biology . It is a metabolite of Temozolomide, a medication used in the treatment of certain types of brain tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Aminoimidazole-4-carboxamide Lactose Adduct involves the reaction of 5-Aminoimidazole-4-carboxamide with lactose under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized chemical laboratories and research facilities that adhere to stringent safety and quality control standards .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoimidazole-4-carboxamide Lactose Adduct can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Aminoimidazole-4-carboxamide Lactose Adduct is used as a building block for the synthesis of more complex molecules. It is also used in studies related to reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study cellular processes and metabolic pathways. It is particularly useful in the study of purine metabolism .
Medicine: In the medical field, this compound is used in the development of new therapeutic agents. It is a metabolite of Temozolomide, which is used in the treatment of brain tumors.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 5-Aminoimidazole-4-carboxamide Lactose Adduct involves its interaction with specific molecular targets and pathways. It is known to stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation leads to various downstream effects, including the regulation of glucose and lipid metabolism .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide: A precursor in the biosynthesis of purines and an intermediate in the generation of inosine monophosphate.
AICA ribonucleotide: An analog of adenosine monophosphate that stimulates AMPK activity and is used in the study of metabolic diseases.
Uniqueness: 5-Aminoimidazole-4-carboxamide Lactose Adduct is unique due to its specific structure as a lactose adduct. This structural modification can influence its solubility, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H26N4O11 |
|---|---|
Molecular Weight |
450.40 g/mol |
IUPAC Name |
4-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C16H26N4O11/c17-13(28)6-14(19-3-18-6)20-15-10(26)9(25)12(5(2-22)29-15)31-16-11(27)8(24)7(23)4(1-21)30-16/h3-5,7-12,15-16,20-27H,1-2H2,(H2,17,28)(H,18,19)/t4-,5-,7+,8+,9-,10-,11-,12-,15-,16+/m1/s1 |
InChI Key |
BMYLWGTWXJULCN-SNESPVSPSA-N |
Isomeric SMILES |
C1=NC(=C(N1)C(=O)N)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















